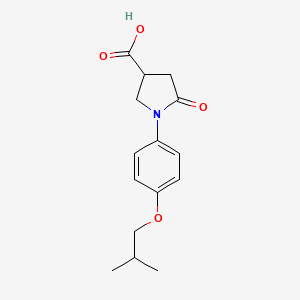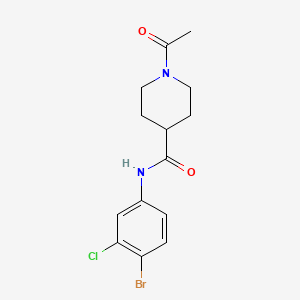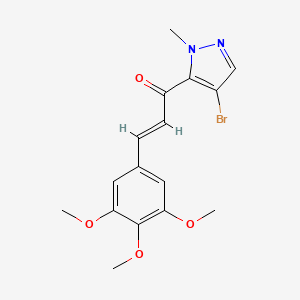
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, there are also some limitations to working with 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. For example, it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not yet widely available, which can make it difficult to obtain for research purposes.
Orientations Futures
There are many potential future directions for research involving 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of novel materials based on 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. Researchers have already shown that 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can be used as a building block for the synthesis of materials with unique properties, and there is potential for further exploration in this area. Another area of interest is the development of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide-based fluorescent probes for the detection of biomolecules. This could have applications in the diagnosis and treatment of various diseases. Finally, there is potential for further exploration of the anticancer and antimicrobial properties of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, with the goal of developing new treatments for these diseases.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound with a range of interesting properties that make it useful for a variety of applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the properties and potential applications of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide could lead to exciting new discoveries in the fields of medicinal chemistry, materials science, and nanotechnology.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction between 4-methoxy-2-nitroaniline and 4-ethoxybenzaldehyde using acetic acid as the solvent and piperidine as the catalyst. The reaction takes place under reflux conditions and results in the formation of a yellow solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been utilized as a fluorescent probe for the detection of various biomolecules.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-14-7-4-13(5-8-14)6-11-18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBMBGRYHLEQP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)

![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)
![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)